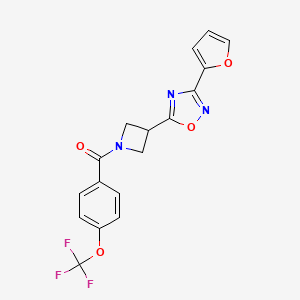

![molecular formula C18H13F3N2O3 B2507703 6-甲氧基-2-[4-(三氟甲基)苯基]亚氨基色满-3-甲酰胺 CAS No. 325856-79-9](/img/structure/B2507703.png)

6-甲氧基-2-[4-(三氟甲基)苯基]亚氨基色满-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic routes that could be relevant to the synthesis and properties of similar compounds. The first paper describes a practical synthetic route to a key intermediate, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which is used in the synthesis of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist . The second paper details an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, another compound related to receptor antagonists .

Synthesis Analysis

The synthesis of related compounds involves several steps, including regioselective reactions, nucleophilic substitutions, and the conversion of functional groups. In the first paper, the synthesis begins with 2,6-dichloro-3-trifluoromethylpyridine, which undergoes a reaction with N-benzylmethylamine to provide a regioisomer in quantitative yield. Further treatment with sodium methoxide and acid hydrolysis yields the pyridine-3-carboxylic ester . The second paper outlines a synthesis that includes reactions with methylamine, sodium methoxide, and 4-methylbenzenethiolate anion to achieve high regioselectivity. The process concludes with bromination and alkaline hydrolysis to produce the desired carboxylic acid .

Molecular Structure Analysis

While the molecular structure of "6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide" is not analyzed in the papers, the structures of the synthesized compounds suggest the presence of methoxy, amino, and carboxylate groups, which are common in receptor antagonists. These functional groups are likely to influence the binding affinity and selectivity of the compounds to their respective receptors.

Chemical Reactions Analysis

The chemical reactions described in the papers include regioselective nucleophilic substitution, which is a critical step in achieving the desired substitution pattern on the pyridine ring. The reactions also involve the conversion of chloro groups to methoxy or amino groups, which are essential for the biological activity of the compounds. The use of different solvents and temperatures is highlighted to control the regioselectivity and yield of the reactions .

Physical and Chemical Properties Analysis

科学研究应用

合成和化学性质

合成技术: 已针对类似于 6-甲氧基-2-[4-(三氟甲基)苯基]亚氨基色满-3-甲酰胺 的化合物开发了创新的合成方法。例如,已通过环化和缩合等反应实现了相关化合物的合成,展示了这些方法在创建复杂分子结构方面的多功能性 (Khemakhem 等人,2015 年).

晶体学研究: 已对类似化合物的晶体学研究进行,揭示了各种多晶型改性,并提供了对晶相中分子相互作用的见解。这项研究对于了解这些化合物的物理性质和稳定性至关重要 (Shishkina 等人,2018 年).

药物和生物应用

- 潜在治疗用途: 与 6-甲氧基-2-[4-(三氟甲基)苯基]亚氨基色满-3-甲酰胺 在结构上相关的某些化合物已表现出很强的药理潜力。例如,一些衍生物已显示出抗炎和镇痛活性,表明可能的治疗应用 (Abu-Hashem 等人,2020 年).

材料科学和工程应用

电致变色和光致发光特性: 对相关化合物的研究揭示了它们在电致变色和光致发光应用中的潜力。例如,带有类似分子单元的芳香族聚酰胺和聚酰亚胺已显示出有前途的电化学和电致变色特性,这可能有助于开发用于电子和光学器件的新材料 (Chang 和 Liou,2008 年).

液晶特性: 研究还探讨了具有类似结构的化合物的液晶特性,这对于开发具有在显示器和其他光学技术中潜在应用的新型液晶材料具有重要意义 (Thaker 等人,2012 年).

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.

Mode of Action

Without specific studies on this compound, it’s challenging to determine its exact mode of action. The trifluoromethyl group is known to play an important role in pharmaceuticals , and it might enhance the compound’s binding affinity to its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The presence of the trifluoromethyl group might influence these properties, as it is often used in drug design to improve metabolic stability .

属性

IUPAC Name |

6-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c1-25-13-6-7-15-10(8-13)9-14(16(22)24)17(26-15)23-12-4-2-11(3-5-12)18(19,20)21/h2-9H,1H3,(H2,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEMXSONLJFQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)

![N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2507634.png)

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)

![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)